molecular formula C20H14ClNO2 B1605280 6-Chloro-2-methoxy-9-phenoxyacridine CAS No. 7478-26-4

6-Chloro-2-methoxy-9-phenoxyacridine

Cat. No.: B1605280
CAS No.: 7478-26-4
M. Wt: 335.8 g/mol
InChI Key: CKWITQOQGJPKOE-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxy-9-phenoxyacridine is a chemical compound with the molecular formula C20H14ClNO2 . It has a molecular weight of 335.8 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound includes a chloro group (Cl), a methoxy group (OCH3), and a phenoxy group (OC6H5) attached to an acridine ring . The InChI string and the Canonical SMILES string provide a textual representation of the compound’s structure .


Physical and Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 335.8 g/mol and an XLogP3-AA value of 5.7, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are both 335.0713064 g/mol . It has a topological polar surface area of 31.4 Ų and a complexity of 414 .

Scientific Research Applications

Synthesis and Biological Properties

  • Spin-Labeled 9-Aminoacridines : 6-Chloro-2-methoxy-9-phenoxyacridine variants have been synthesized with spin labels and tested for biological activity. These compounds showed a distinct effect on calf thymus DNA unwinding and demonstrated varying levels of toxicity in leukemia L1210 culture, suggesting their potential use in nucleic acid research (Sinha, Cysyk, Millar, & Chignell, 1976).

Binding Properties of Oligonucleotides

  • Oligonucleotide-Acridine Conjugates : The coupling of 2-methoxy-6-chloro-9-aminoacridine to various positions of an oligonucleotide chain has been studied. These conjugates, when bound to DNA counterparts, exhibit absorption spectrum changes, indicating their potential as probes in DNA research (Asseline, Bonfils, Dupret, & Thuong, 1996).

Hydrogen Bonding in DNA Base Recognition

  • Nuclear Magnetic Resonance Studies : Investigations using 1H NMR spectroscopy on derivatives of 2-methoxy-6-chloro-9-aminoacridine have provided insights into hydrogen bonding in nucleic acid base recognition. This research enhances our understanding of DNA interaction mechanisms (Gaugain, Markovits, Le Pecq, & Roques, 1981).

Antitumor and Antibiotic Design

  • 6-Chloro-2-methoxy-9-triethylenetetraaminoacridine Iron Complex : This synthesized compound has shown binding affinity to duplex DNA and can cause strand scissioning in vitro. It highlights the potential of this compound derivatives in antitumor and antibiotic research (Ong, 1986).

Pharmacological Applications

  • Antitubercular Activity : Analogs of 6-chloro-2-methoxy-9-substituted acridine derivatives have been evaluated for their antitubercular properties, demonstrating significant inhibitory effects on Mycobacterium tuberculosis (Aly & Abadi, 2004).

Properties

IUPAC Name

6-chloro-2-methoxy-9-phenoxyacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO2/c1-23-15-8-10-18-17(12-15)20(24-14-5-3-2-4-6-14)16-9-7-13(21)11-19(16)22-18/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWITQOQGJPKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966912
Record name 6-Chloro-2-methoxy-9-phenoxyacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7478-26-4, 5248-29-3
Record name NSC402894
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402894
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2-methoxy-9-phenoxyacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-methoxy-9-phenoxyacridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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